![molecular formula C11H12N2O B2952407 3-(3-EThoxyphenyl)-1H-pyrazole CAS No. 2288710-35-8](/img/structure/B2952407.png)
3-(3-EThoxyphenyl)-1H-pyrazole
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Overview
Description
3-(3-Ethoxyphenyl)-1H-pyrazole is a chemical compound that has attracted significant attention from researchers due to its potential applications in scientific research. This compound is synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for laboratory experiments.
Mechanism of Action
Target of Action
Similar compounds have been found to interact with receptor tyrosine kinases egfr and pdgfr-β . These receptors play a crucial role in cell signaling pathways that control cellular proliferation, differentiation, and survival.
Mode of Action
These inhibitors typically bind to the ATP-binding site of the receptor, preventing the phosphorylation and activation of the downstream signaling pathways .
Biochemical Pathways
These pathways play critical roles in cell growth, survival, and metabolism .
Pharmacokinetics
A study on a similar compound, 3-(4-hydroxy-3-methoxyphenyl)propionic acid, showed rapid metabolism and wide tissue distribution in rats . The bioavailability of 3-(3-EThoxyphenyl)-1H-pyrazole could be influenced by factors such as its solubility, stability, and the presence of transport proteins.
Result of Action
If it acts as a receptor tyrosine kinase inhibitor, it could potentially inhibit cell proliferation and induce apoptosis, thereby exerting anti-cancer effects .
Action Environment
For instance, the fluorescence spectrum of a similar compound, 4′-methoxy-3-hydroxyflavone, was found to be strongly influenced by the interaction with the local environment .
Advantages and Limitations for Lab Experiments
One advantage of using 3-(3-Ethoxyphenyl)-1H-pyrazole in laboratory experiments is its high yield during synthesis, making it an efficient way to obtain the compound. Additionally, this compound has been shown to exhibit anti-inflammatory, analgesic, and antipyretic properties, making it a useful tool for studying the mechanisms of these processes. However, one limitation of using this compound is that it has not been extensively studied for its potential side effects, making it important to use caution when working with this compound.
Future Directions
There are several future directions for the study of 3-(3-Ethoxyphenyl)-1H-pyrazole. One potential direction is to further investigate the mechanism of action of this compound and its potential for the development of new drugs for the treatment of inflammatory diseases. Additionally, more research is needed to determine the potential side effects of this compound and to develop safe and effective dosing regimens for this compound. Finally, the use of this compound as a fluorescent probe for the detection of metal ions in biological systems is an area that warrants further investigation.
Synthesis Methods
The synthesis of 3-(3-Ethoxyphenyl)-1H-pyrazole involves the reaction of 3-ethoxybenzaldehyde with hydrazine hydrate in the presence of acetic acid. The reaction is carried out under reflux conditions, and the resulting product is purified using column chromatography. The yield of the product is typically high, making this method an efficient way to synthesize this compound.
Scientific Research Applications
3-(3-Ethoxyphenyl)-1H-pyrazole has been studied for its potential applications in scientific research. This compound has been shown to exhibit anti-inflammatory, analgesic, and antipyretic properties, making it a promising candidate for the development of new drugs. Additionally, this compound has been studied for its potential use as a fluorescent probe for the detection of metal ions in biological systems.
properties
IUPAC Name |
5-(3-ethoxyphenyl)-1H-pyrazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O/c1-2-14-10-5-3-4-9(8-10)11-6-7-12-13-11/h3-8H,2H2,1H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVWZRRBSBDZWJO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)C2=CC=NN2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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